molecular formula C13H18O2 B13888330 Methyl 2-(4-butan-2-ylphenyl)acetate

Methyl 2-(4-butan-2-ylphenyl)acetate

Cat. No.: B13888330
M. Wt: 206.28 g/mol
InChI Key: YHAGIMZWSIXFSB-UHFFFAOYSA-N
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Description

Methyl 2-(4-butan-2-ylphenyl)acetate is a methyl ester derivative featuring a phenyl ring substituted at the para position with a branched butan-2-yl group (-CH(CH₂CH₃)CH₂) and an acetate moiety (-CH₂COOCH₃). Its molecular formula is C₁₃H₁₈O₂, with a molecular weight of 206.28 g/mol.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

methyl 2-(4-butan-2-ylphenyl)acetate

InChI

InChI=1S/C13H18O2/c1-4-10(2)12-7-5-11(6-8-12)9-13(14)15-3/h5-8,10H,4,9H2,1-3H3

InChI Key

YHAGIMZWSIXFSB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-butan-2-ylphenyl)acetate typically involves the esterification of 2-(4-butan-2-ylphenyl)acetic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

2-(4-butan-2-ylphenyl)acetic acid+methanolH2SO4methyl 2-(4-butan-2-ylphenyl)acetate+water\text{2-(4-butan-2-ylphenyl)acetic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 2-(4-butan-2-ylphenyl)acetic acid+methanolH2​SO4​​methyl 2-(4-butan-2-ylphenyl)acetate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized using microwave-assisted esterification. This method enhances the reaction rate and yield by applying microwave radiation, which provides uniform heating and reduces reaction time. The optimal conditions include a specific microwave power, catalyst concentration, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-butan-2-ylphenyl)acetate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-(4-butan-2-ylphenyl)acetic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid (HCl) and heat, while basic hydrolysis (saponification) uses sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of esters.

    Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group under appropriate conditions.

Major Products

    Hydrolysis: 2-(4-butan-2-ylphenyl)acetic acid and methanol.

    Reduction: 2-(4-butan-2-ylphenyl)ethanol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-butan-2-ylphenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(4-butan-2-ylphenyl)acetate primarily involves its hydrolysis by esterases. These enzymes catalyze the cleavage of the ester bond, releasing 2-(4-butan-2-ylphenyl)acetic acid and methanol. The molecular targets and pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Methyl 2-(4-Butan-2-ylphenyl)acetate and Analogous Compounds

Compound Name Molecular Formula Molecular Weight Substituents Key Properties Applications/Activities
This compound C₁₃H₁₈O₂ 206.28 4-butan-2-ylphenyl, methyl ester High lipophilicity (predicted) Research applications (inferred)
Ethyl 2-(4-methylphenyl)acetate C₁₁H₁₄O₂ 178.23 4-methylphenyl, ethyl ester Density: ~1.148 g/cm³ (predicted) Synthetic intermediate
Methyl 2-phenylacetoacetate C₁₁H₁₂O₃ 192.20 Phenyl, acetoacetyl, methyl ester Crystalline solid; stable at -20°C Amphetamine precursor
Methyl 2-(4-hydroxy-2-methylphenyl)acetate C₁₀H₁₂O₃ 180.20 4-hydroxy-2-methylphenyl, methyl ester pKa: 9.88 (predicted); polar Pharmaceutical research
Ethyl 2-[5-(4-bromophenyl)-1H-imidazol-4-yl]acetate C₁₃H₁₃BrN₂O₂ 325.16 4-bromophenyl, imidazole, ethyl ester Bioactive scaffold Anticancer agent research

Structural and Functional Differences

For example, Ethyl 2-(4-methylphenyl)acetate has a simpler methyl group, reducing lipophilicity but improving solubility in polar solvents. Hydroxyl and Acetoacetyl Groups: Methyl 2-(4-hydroxy-2-methylphenyl)acetate and Methyl 2-phenylacetoacetate exhibit increased polarity or reactivity due to hydroxyl (-OH) or ketone (C=O) groups. These features influence hydrogen-bonding capacity and metabolic stability.

Ester Group Variations :

  • Methyl vs. Ethyl Esters : Methyl esters (e.g., target compound) generally have lower molecular weights and higher volatility than ethyl esters (e.g., Ethyl 2-(4-methylphenyl)acetate) . This impacts their suitability in applications like fragrance formulation or drug delivery.

Biological and Chemical Activity: Imidazole Derivatives: Ethyl 2-[5-(4-bromophenyl)-1H-imidazol-4-yl]acetate demonstrates the role of heterocyclic rings in enhancing bioactivity, particularly in anticancer research. In contrast, the target compound’s phenyl-acetate scaffold may favor different pharmacological pathways. Precursor Utility: Methyl 2-phenylacetoacetate is a known precursor in illicit drug synthesis, underscoring the reactivity of its acetoacetyl group in nucleophilic substitutions. The target compound’s butan-2-yl group may instead facilitate alkylation reactions.

Physical and Chemical Properties

  • Lipophilicity : The butan-2-yl group in this compound likely increases logP values compared to analogs with smaller substituents, as seen in Ethyl 2-(4-methylphenyl)acetate . This property is critical in drug design for optimizing absorption and distribution.
  • Thermal Stability : Methyl esters (e.g., target compound) typically exhibit lower boiling points than ethyl esters due to reduced molecular weight. For instance, Methyl 2-phenylacetoacetate remains stable at -20°C, suggesting similar storage conditions for the target compound.

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